Methyl 2-(2-naphthoylamino)benzoate
Description
Methyl 2-(2-naphthoylamino)benzoate is an aromatic ester-amide hybrid compound characterized by a benzoate backbone substituted at the 2-position with a naphthoylamino group. The naphthoyl moiety introduces steric bulk and π-conjugation, which may influence solubility, crystallinity, and biological activity compared to simpler phenyl-substituted analogs .
Properties
Molecular Formula |
C19H15NO3 |
|---|---|
Molecular Weight |
305.3g/mol |
IUPAC Name |
methyl 2-(naphthalene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C19H15NO3/c1-23-19(22)16-8-4-5-9-17(16)20-18(21)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,20,21) |
InChI Key |
GYXYDHLVYXHNPR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Methyl 2-(2-naphthoylamino)benzoate to structurally related compounds, focusing on substituent effects, synthesis pathways, and functional applications.
Structural Analogues and Substituent Effects
Quinoline-Based Esters (C1–C7)
A series of methyl benzoate derivatives with quinoline-piperazine scaffolds (e.g., C1–C7 in ) share structural similarities in their ester linkage and aromatic substituents. Key differences include:
- Substituent Diversity: C1–C7 feature halogenated (Br, Cl, F), methoxy, and trifluoromethyl groups on the phenyl ring, whereas the naphthoylamino group in the target compound introduces a larger, fused aromatic system.
- Impact on Properties: Halogen substituents in C2–C4 enhance lipophilicity and may improve membrane permeability in pharmaceuticals.
Sulfonylurea-Based Pesticides ()
Compounds like bensulfuron-methyl and sulfometuron-methyl () share the methyl benzoate core but differ in their sulfonylurea functional groups. These substituents confer herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism distinct from the target compound’s presumed biological targets.
Acetamido-Substituted Derivatives ()
Methyl 4-acetamido-2-hydroxybenzoate () features an acetamido group at the 4-position and a hydroxyl group at the 2-position. Compared to the target compound, the acetamido group is less sterically hindered, favoring hydrogen bonding and higher aqueous solubility. The absence of a naphthoyl group simplifies synthesis but reduces aromatic conjugation .
Physicochemical Properties
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